3-Quinolinecarboxaldehyde

Overview

Description

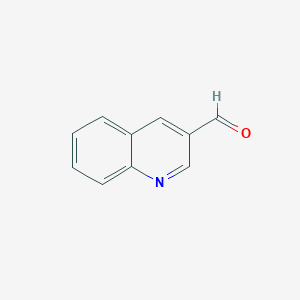

3-Quinolinecarboxaldehyde (C₁₀H₇NO, molecular weight: 157.17 g/mol) is a heterocyclic aromatic aldehyde with the aldehyde group at the 3-position of the quinoline scaffold . It exists as a solid crystalline powder with a melting point of 68–71°C . Key applications include:

- Synthetic intermediates: Used in Knoevenagel condensations to form conjugated di-quinolinium compounds (e.g., DQ1) and in 1,4-addition reactions .

- Biological activity: Exhibits antioxidant properties by scavenging free radicals .

- Antimicrobial precursors: Serves as a precursor for 3-quinolinecarboxylic acid derivatives, such as fluoroquinolones (e.g., norfloxacin) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Quinolinecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the third position of the quinoline ring.

Another method involves the condensation of 2-aminobenzaldehyde with acetaldehyde in the presence of a base, followed by cyclization to form the quinoline ring system. The resulting product is then oxidized to yield quinoline-3-carbaldehyde.

Industrial Production Methods

Industrial production of quinoline-3-carbaldehyde typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form quinoline-3-carboxylic acid.

Reduction: The aldehyde group can be reduced to form quinoline-3-methanol.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid.

Reduction: Quinoline-3-methanol.

Substitution: Various quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Quinolinecarboxaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. Quinoline derivatives have been studied for their potential in treating a range of diseases, including:

- Antimicrobial Agents: Compounds derived from this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: Research indicates that certain quinoline derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Case Study:

In a study involving quinoline-3-carboxamide (ABR-215757), researchers demonstrated its efficacy in stabilizing atherosclerosis by targeting the S100A12 protein, which is implicated in cardiovascular diseases. The compound reduced advanced plaque morphology and inflammatory cell infiltration in murine models .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactive aldehyde group allows for various chemical transformations:

- Oxidation: Conversion to 3-quinolinecarboxylic acid.

- Reduction: Formation of 3-quinolinecarbinol.

- Substitution Reactions: The chloro group can undergo nucleophilic substitution to introduce diverse functional groups .

Data Table: Common Reactions Involving this compound

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | 3-Quinolinecarboxylic acid | KMnO₄, CrO₃ |

| Reduction | 3-Quinolinecarbinol | NaBH₄, LiAlH₄ |

| Substitution | Various substituted quinolines | Amines, thiols, alkoxides |

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes, pigments, and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Example:

The compound's ability to form stable complexes with metal ions has led to its use in developing colorants for textiles and coatings.

Mechanism of Action

The mechanism of action of quinoline-3-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Quinoline Derivatives

Key Insights :

- Positional effects: Substitution at C2 (e.g., chlorine) enhances electrophilicity, facilitating nucleophilic reactions . The C3 aldehyde group in this compound enables conjugation reactions (e.g., Knoevenagel) .

- Functional group impact : Carboxylic acid derivatives (C3) exhibit stronger antimicrobial activity than aldehydes due to improved bacterial target binding .

Key Insights :

- Antioxidant efficacy: Thiophene-fused quinolines outperform this compound due to extended π-conjugation enhancing radical stabilization .

- Chlorine substitution : 2-Chloro derivatives show dual antioxidant/antimicrobial activity, likely due to increased electrophilicity and membrane permeability .

Key Insights :

- Aldehyde reactivity: The C3 aldehyde group in this compound is critical for condensation reactions, whereas C2-substituted aldehydes favor nucleophilic substitutions .

- Functional group compatibility: Carboxylic acid derivatives (e.g., 2-ethyl-3-quinolinecarboxylic acid) enable solid-phase synthesis and further derivatization .

Physicochemical Properties

- Electronic effects: DFT studies reveal that substituents at C2 (e.g., Cl) alter the electron density of the quinoline ring, affecting reactivity and binding interactions .

- Solubility: this compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO) .

Biological Activity

3-Quinolinecarboxaldehyde (3QC) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3QC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a formyl group at the 3-position. Its molecular formula is , and it exhibits properties typical of both quinolines and aldehydes, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 3QC exhibits significant antimicrobial properties. A study evaluating Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde showed that these compounds can inhibit bacterial growth effectively.

| Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

|---|---|---|---|

| Escherichia coli | 7.5 - 19.8 | 256 - 2048 | 512 - ≥2048 |

| Staphylococcus aureus | Data not specified | Data not specified | Data not specified |

These results indicate moderate antibacterial effects, with the potential for structural modifications to enhance efficacy .

Anticancer Activity

The anticancer potential of 3QC has also been explored. It has been reported to induce apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives, including those based on 3QC, exhibit antiproliferative activity against prostate cancer cells (PC-3 and LNCaP) with IC50 values of approximately 4 µM and 3.2 µM, respectively .

Case Study: Antiproliferative Effects

A specific case study highlighted the synthesis of a Schiff base from 3QC, which was tested for its cytotoxicity against human lung cancer cell lines (A-549) and human breast cancer cell lines (MCF-7). The metal complexes formed with this Schiff base showed enhanced cytotoxicity compared to the parent compound, indicating that coordination with metal ions could amplify the biological activity of quinoline derivatives .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, 3QC has been noted for its anti-inflammatory effects. Quinoline derivatives are known to inhibit pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .

Furthermore, the compound has been associated with antiviral activities against certain viruses, although specific data on 3QC's antiviral efficacy remains limited in the literature .

The biological activities of 3QC can be attributed to its ability to interact with various biological targets. The electrophilic nature of the aldehyde group allows it to participate in nucleophilic attacks from biological macromolecules, which can lead to disruptions in cellular processes such as DNA replication and protein synthesis .

Q & A

Q. Basic: What are the standard synthetic routes for 3-quinolinecarboxaldehyde, and how can intermediates be characterized?

This compound is typically synthesized via cyclization reactions. For example, substituted derivatives are prepared by reacting amino acids with o-phenylenediamine in ethanol and 4N HCl, followed by condensation with intermediates like 2-p-Tolyloxy-quinoline-3-carbaldehyde . Characterization involves:

- Spectral Analysis : FT-IR for aldehyde C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations.

- Elemental Analysis : Confirming molecular formula (C₁₀H₇NO) .

- NMR : Distinct peaks for the aldehyde proton (~9.8 ppm in ¹H NMR) and aromatic protons in the quinoline ring .

Q. Advanced: How can contradictions in spectroscopic data between computational and experimental studies be resolved?

Discrepancies between Density Functional Theory (DFT) predictions and experimental spectra (e.g., IR or Raman) may arise from solvent effects or approximations in computational models. To resolve these:

- Solvent Correction : Include solvent parameters (e.g., polarizable continuum models) in DFT calculations .

- Vibrational Mode Analysis : Compare experimental peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) .

- Matrix Isolation Spectroscopy : Isolate molecules in inert matrices (e.g., argon) to reduce environmental interference .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-compliant safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) .

Q. Advanced: How can researchers mitigate hazards during large-scale synthesis of this compound derivatives?

- Engineering Controls : Implement closed-system reactors to minimize exposure .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .

- Hazardous Decomposition Monitoring : Use gas detectors for CO and NOₓ during high-temperature reactions .

Q. Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

- FT-IR : Identifies aldehyde (C=O) and quinoline ring vibrations .

- ¹H/¹³C NMR : Assigns protons (e.g., aldehyde at δ 9.8 ppm) and carbons in the heterocyclic ring .

- Mass Spectrometry : Confirms molecular ion peak (m/z 157.17) and fragmentation patterns .

Q. Advanced: What methodologies are used to evaluate the antioxidant activity of this compound derivatives?

- DPPH Assay : Measure radical scavenging via UV-Vis absorbance at 517 nm .

- EC₅₀ Determination : Calculate concentration required for 50% radical inhibition (e.g., thiophene-fused derivatives showed EC₅₀ = 12.03 ± 1.45 μg/mL) .

- ROS Capture Studies : Use fluorescence probes (e.g., dichlorofluorescein) in cell-free systems .

Q. Basic: How does computational modeling (DFT) support the study of this compound’s electronic properties?

- Orbital Analysis : HOMO-LUMO gaps predict reactivity (e.g., smaller gaps enhance electrophilic aldehyde reactivity) .

- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient sites for nucleophilic attack .

- TD-DFT : Simulates UV-Vis spectra to correlate with experimental λₘₐₓ values .

Q. Advanced: How can reaction mechanisms involving this compound be validated experimentally and theoretically?

- Isotopic Labeling : Track aldehyde group participation using ¹³C-labeled reagents .

- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or HPLC .

- DFT Transition State Analysis : Locate energy barriers for steps like cyclization or Schiff base formation .

Q. Basic: What are the key applications of this compound in organic synthesis?

- Schiff Base Formation : Condensation with amines to generate bioactive ligands .

- 1,4-Addition Reactions : Synthesis of β-substituted aldehydes using organometallic reagents .

- Coordination Chemistry : Chelating agent for transition metal complexes (e.g., Co(III)) .

Q. Advanced: How can researchers address inconsistencies in reported biological activities of quinoline derivatives?

- Dose-Response Reproducibility : Validate EC₅₀ values across multiple assays (e.g., DPPH vs. ABTS) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess data variability across studies .

Properties

IUPAC Name |

quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGIHSLRMNXWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159889 | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-42-6 | |

| Record name | 3-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.